molecular formula C3H5Cl2N3 B1503889 4-Chloro-1H-pyrazol-3-amine hydrochloride CAS No. 1263094-05-8

4-Chloro-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1503889
CAS No.: 1263094-05-8
M. Wt: 154 g/mol
InChI Key: HUXAABJWZRBPAU-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H4ClN3. It has a molecular weight of 117.537 . The compound is also known by several synonyms, including 5-chloro-1H-pyrazol-4-amine and 1H-Pyrazol-4-amine, 3-chloro- .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact mass of the compound is 117.009377 .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 and a boiling point of 344.5±22.0 °C at 760 mmHg . The compound’s flash point is 162.1±22.3 °C . It has a LogP value of 0.18, indicating its lipophilicity .

Scientific Research Applications

1. Chemoselectivity in Amination

Research by Shen et al. (2010) explores the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles. This study highlights the use of 4-Chloro-1H-pyrazol-3-amine hydrochloride in selective amination, showing its potential in chemical synthesis and pharmaceutical applications (Shen et al., 2010).

2. Synthesis of Functionalized Pyrazoles

Prasanna et al. (2013) discuss the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines using this compound. This study provides insights into the versatile applications of this compound in creating densely functionalized pyrazoles for potential medicinal uses (Prasanna et al., 2013).

3. Development of CGRP Receptor Antagonists

A study by Lim et al. (2014) utilized this compound in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists. This showcases the compound's role in developing new therapeutic agents (Lim et al., 2014).

4. Pharmacological Evaluation

Patel et al. (2019) conducted a study where this compound played a key role in synthesizing functionalized pyrazolodihydropyridine cores, evaluating their in vitro biological activities for potential pharmacological applications (Patel et al., 2019).

5. Synthesis of Arylated Pyrazoles

Goikhman et al. (2009) utilized this compound in catalytic intermolecular C-H arylation of pyrazoles. This process is significant for the synthesis of complex arylated pyrazoles, often found in pharmaceuticals and as protein ligands (Goikhman et al., 2009).

6. Fluorescent Property Evaluation

Hasan et al. (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines using this compound, exploring their fluorescence properties. This research indicates the potential of this compound in developing materials with specific optical properties (Hasan et al., 2011).

Properties

IUPAC Name

4-chloro-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXAABJWZRBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679385
Record name 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263094-05-8
Record name 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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